α-Ergocryptine-d3 is a deuterated derivative of α-ergocryptine, an ergot alkaloid known for its pharmacological properties. This compound is primarily derived from the ergot fungus, which infects various grasses and cereals. α-Ergocryptine-d3 is classified as a type of ergopeptine alkaloid, characterized by its complex structure and biological activity. The presence of deuterium (d3) in its molecular structure allows for enhanced stability and specificity in analytical applications, making it valuable in pharmacokinetic studies and metabolic research.
α-Ergocryptine is typically sourced from Claviceps purpurea, the fungus that produces ergot alkaloids. These compounds are classified under the broader category of alkaloids, which are nitrogen-containing organic compounds known for their pharmacological effects on humans and animals. The classification of α-ergocryptine-d3 as a deuterated compound indicates that it has been modified to include three deuterium atoms, which can significantly affect its behavior in biological systems and during analytical procedures.
The synthesis of α-Ergocryptine-d3 involves several sophisticated organic chemistry techniques. The primary methods for synthesizing this compound include:
Recent advancements have shown that asymmetric synthesis techniques can yield high enantiomeric purity, which is crucial for the biological activity of α-ergocryptine-d3 .
The molecular structure of α-Ergocryptine-d3 can be represented as follows:
The structure features a complex tetracyclic framework typical of ergoline derivatives, with specific functional groups that contribute to its pharmacological properties. The presence of deuterium alters the vibrational frequencies in spectroscopic analysis, allowing for precise identification and quantification in research settings.
α-Ergocryptine-d3 undergoes various chemical reactions that are critical for its functionality:
These reactions are essential for understanding how α-ergocryptine-d3 behaves in vivo and how it can be utilized in therapeutic contexts.
The mechanism of action of α-Ergocryptine-d3 primarily involves interaction with neurotransmitter receptors, particularly dopamine receptors. It acts as a partial agonist or antagonist depending on the receptor subtype, influencing various physiological processes such as:
The specific binding affinity and activity profile can vary due to the presence of deuterium, which may enhance metabolic stability and alter pharmacodynamics.
The physical properties of α-Ergocryptine-d3 include:
Chemical properties include its reactivity towards electrophiles and nucleophiles, which are influenced by the functional groups present in the molecule .
α-Ergocryptine-d3 has several scientific applications:
α-Ergocryptine-d3 is a deuterated isotopologue of the ergot alkaloid α-ergocryptine, where three hydrogen atoms are replaced by deuterium (²H or D) at specific molecular positions. Its molecular formula is C32H38D3N5O5, with a molecular weight of 578.717 g·mol⁻¹ [2] [8]. The deuterium atoms are strategically incorporated at the N-methyl group attached to the indole nitrogen of the lysergic acid moiety. This modification is chemically represented as a -CD3 group instead of the native -CH3 group, significantly altering vibrational and nuclear magnetic properties without perturbing the core steric or electronic configuration [2].
Table 1: Molecular Specifications of α-Ergocryptine-d3
Property | Value |
---|---|
CAS Number | 1794783-50-8 |
Molecular Formula | C32H38D3N5O5 |
Molar Mass | 578.717 g·mol⁻¹ |
Isotopic Purity | ≥98% deuterated at N-methyl |
Key Functional Group | N-CD3 (vs. N-CH3 in non-deuterated form) |
The ergocryptine family comprises two natural isomers: α-ergocryptine and β-ergocryptine. Both share an identical ergoline core and tripeptide structure but differ in a single methyl group position due to the incorporation of either leucine (α-isomer) or isoleucine (β-isomer) during biosynthesis [1] [3]. This results in α-ergocryptine featuring a sec-butyl group (2-methylpropyl), while β-ergocryptine has an n-propyl group (1-methylpropyl) at the R5' position.
Deuteration in α-Ergocryptine-d3 specifically targets the N-methyl group of the lysergic acid subsystem, leaving the peptide side chain unchanged. Key structural comparisons include:
Table 2: Structural Differentiation of Ergocryptine Variants
Parameter | α-Ergocryptine | α-Ergocryptine-d3 | β-Ergocryptine |
---|---|---|---|
Amino Acid Precursor | Leucine | Leucine | Isoleucine |
Side Chain (R5') | 2-methylpropyl | 2-methylpropyl | 1-methylpropyl |
N-Methyl Group | -CH3 | -CD3 | -CH3 |
Key 1H NMR Shift (N-CH3) | ~2.45 ppm | Absent (replaced by -CD3) | ~2.45 ppm |
The biosynthesis of α-ergocryptine in Claviceps purpurea involves a hybrid nonribosomal peptide synthetase (NRPS) and polyketide pathway. Deuterated α-ergocryptine-d3 is synthesized by feeding deuterated precursors to engineered fungal strains:
Density Functional Theory (DFT) simulations reveal that deuterium substitution in α-ergocryptine-d3 induces subtle but measurable changes in molecular properties:
Table 3: Quantum Chemical Properties of α-Ergocryptine vs. α-Ergocryptine-d3
Property | α-Ergocryptine | α-Ergocryptine-d3 | Method/Basis Set |
---|---|---|---|
C-X Bond Length (Å) | 1.09 (C-H) | 1.09 (C-D) | DFT/B3LYP/6-31G** |
C-X Stretch (cm⁻¹) | 2915 | 2142 | DFT Vibrational Analysis |
HOMO-LUMO Gap (eV) | 4.35 | 4.34 | DFT/M06-2X/def2-TZVP |
N-Methyl Rotation Barrier | 3.8 kcal/mol | 4.0 kcal/mol | MD Simulations |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7